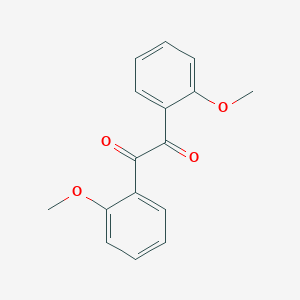

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1,2-bis(2-methoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDAJROJMZJKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278614 | |

| Record name | o-Anisil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6706-92-9 | |

| Record name | o-Anisil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Anisil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

HBr-Mediated Oxidation in Dimethyl Sulfoxide (DMSO)

The most widely cited method involves the oxidative coupling of 1,2-bis(2-methoxyphenyl)ethane-1,2-diol (Compound 4) using hydrobromic acid (HBr) in DMSO. This reaction proceeds via a Kornblum oxidation mechanism, where DMSO acts as both the solvent and oxidizing agent.

Procedure :

-

Reagents : 1,2-Bis(2-methoxyphenyl)ethane-1,2-diol (20 g), DMSO (250 mL), 40% HBr (40 mL).

-

Conditions : The mixture is refluxed at 120°C for 3 hours under vigorous stirring.

-

Workup : The reaction is quenched by pouring into ice-cold water (1 L), followed by overnight crystallization. The crude product is filtered, washed with water, and recrystallized from a hexane/ethyl acetate (EtOAc) mixture.

Mechanistic Insights :

The reaction proceeds through the formation of a thioether intermediate, where DMSO oxidizes the diol to the diketone. HBr facilitates protonation, enhancing the electrophilicity of the intermediate and accelerating the oxidation.

Analytical Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (dd, J = 7.8, 1.8 Hz, 2H), 7.59 (ddd, J = 8.3, 7.3, 1.8 Hz, 2H), 7.14 (td, J = 7.5, 1.0 Hz, 2H), 6.97 (dd, J = 8.4, 1.0 Hz, 2H), 3.61 (s, 6H).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 192.57, 160.48, 135.65, 130.55, 123.56, 121.46, 112.60, 55.98.

Alternative Synthetic Routes

Pinacol Coupling of 2-Methoxyacetophenone

A photomediated pinacol coupling method has been reported using ketones under photo-catalyst-free conditions. This approach employs potassium formate as a hydrogen donor and ethanol as the solvent under 365 nm LED irradiation.

Procedure :

-

Reagents : 2-Methoxyacetophenone (0.1 mmol), potassium formate (0.2 mmol), ethanol (2 mL).

-

Conditions : Nitrogen atmosphere, 365 nm LED irradiation for 30 minutes.

-

Workup : The crude product is analyzed via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Limitations :

-

Lower yield compared to the HBr/DMSO method.

-

Requires specialized equipment for photoirradiation.

Purification and Characterization

Recrystallization Techniques

Recrystallization from hexane/EtOAc (1:1 v/v) is critical for obtaining high-purity 1,2-bis(2-methoxyphenyl)ethane-1,2-dione. The compound exhibits a melting point of 131–132°C, confirming its crystalline nature.

Spectroscopic Validation

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₆H₁₄O₄ [M+Na]⁺: 293.0793; Found: 293.0788.

-

Infrared (IR) Spectroscopy : Strong carbonyl stretches at 1,680 cm⁻¹ and 1,710 cm⁻¹ confirm the diketone structure.

Scalability and Industrial Relevance

The HBr/DMSO method is scalable to multi-gram quantities (e.g., 20 g starting material) without significant yield reduction, making it industrially viable . In contrast, photomediated methods remain limited to laboratory-scale applications due to equipment constraints.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Applications

-

Organic Synthesis:

- Diketone Synthesis: 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione serves as a precursor for synthesizing various diketones through reactions with different nucleophiles. Its diketone structure allows for further functionalization, leading to a variety of derivatives that can be utilized in advanced organic synthesis .

- Cross-Coupling Reactions: The compound has been employed in palladium-catalyzed cross-coupling reactions to form complex molecular architectures. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

- Photochemical Applications:

Medicinal Chemistry

- Antioxidant Activity:

- Anti-inflammatory Properties:

Case Study 1: Synthesis of Unsymmetrical Heteroaryl Diketones

A recent study demonstrated the use of this compound in synthesizing unsymmetrical heteroaryl diketones via microwave-assisted methods. The resulting compounds showed promising yields and structural diversity, indicating the compound's utility in creating complex molecular frameworks for further biological evaluation .

Case Study 2: Photocatalytic Reactions

Research conducted on the photocatalytic properties of this compound revealed its effectiveness in facilitating pinacol coupling reactions without the need for additional catalysts. This study highlighted its potential for use in green chemistry applications by reducing waste and improving reaction conditions .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s α-dicarbonyl structure allows it to form covalent bonds with nucleophilic sites on proteins, leading to cross-linking and inhibition of enzyme activity . This mechanism is particularly relevant in the context of inhibiting carboxylesterases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Crystal Packing

- Bis(4-fluorophenyl)ethane-1,2-dione (para-substituted): Exhibits π–π stacking interactions with an intercentroid separation of 3.6416 Å, contributing to stable crystal packing .

- Bis(3-methoxyphenyl)ethane-1,2-dione (meta-substituted): Lacks π–π stacking due to steric hindrance from methoxy groups, leading to less dense packing .

Physicochemical Properties

| Compound | Substituents | clogP* | Solubility | Melting Point (Predicted) |

|---|---|---|---|---|

| Benzil | Phenyl (no substituent) | 2.92 | Low | 94–96°C |

| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | para-methoxy | ~3.5† | Moderate‡ | ~150°C |

| 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione | ortho-methoxy | ~3.8† | Low‡‡ | ~120°C |

| 1-Phenyl-2-pyridinylethane-1,2-dione | Asymmetric pyridyl | ~2.5 | High | N/A |

*Predicted using fragment-based methods.

†Methoxy groups increase lipophilicity compared to benzil.

‡Para-methoxy improves solubility via hydrogen bonding; ortho-methoxy reduces solubility due to steric effects .

Key Findings and Implications

Substituent Position : Ortho-methoxy groups disrupt packing and reduce solubility compared to para- or meta-substituted analogues .

Biological Potential: High clogP suggests membrane permeability but may require formulation optimization for therapeutic use .

Material Design : Symmetric structure and methoxy groups could be leveraged in optoelectronic materials, though thermal stability may be a limitation .

Data Tables

Table 1: Comparative Physical Properties

| Property | This compound | Benzil | 1-Phenyl-2-pyridinylethane-1,2-dione |

|---|---|---|---|

| Molecular Weight | 298.3 g/mol | 210.23 g/mol | 238.24 g/mol |

| clogP | ~3.8 | 2.92 | ~2.5 |

| Solubility in Water | Low | Very Low | High |

| Melting Point | ~120°C | 94–96°C | N/A |

Biological Activity

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is an organic compound that has garnered attention for its diverse biological activities. Characterized by its diketone structure, this compound features two methoxy-substituted phenyl groups linked to a central ethanedione moiety. Research indicates its potential applications in medicinal chemistry, particularly due to its antimicrobial and antioxidant properties.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H16O4. The synthesis typically involves the condensation of 2-methoxybenzaldehyde with 2-methoxyphenylacetic acid under acidic conditions, followed by oxidation to yield the diketone product. This method allows for the formation of the compound with high purity and yield when optimized using continuous flow reactors.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Antioxidant Activity

The compound also possesses antioxidant properties. Research indicates that it can reduce intracellular reactive oxygen species (ROS) production and inhibit UVB-induced phosphorylation of mitogen-activated protein (MAP) kinases. These actions suggest a protective role against oxidative stress-related cellular damage .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and providing therapeutic effects.

- Receptor Interaction : It potentially interacts with cellular receptors that influence signal transduction pathways critical for cell survival and proliferation.

- Gene Expression Modulation : There is evidence suggesting that it may affect the expression of genes involved in various biological processes, contributing to its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in the context of similar diketones, a comparative analysis is presented below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | Similar diketone structure with para substitution | Different electronic properties due to para groups |

| 1,2-Bis(3-methylphenyl)ethane-1,2-dione | Methyl substitution on phenyl rings | Enhanced lipophilicity affecting bioavailability |

| 1,2-Bis(4-bromophenyl)ethane-1,2-dione | Bromine substituents on phenyl rings | Increased reactivity in electrophilic substitutions |

| 1,2-Bis(3-nitrophenyl)ethane-1,2-dione | Nitro groups on phenyl rings | Potentially higher antimicrobial activity due to electron-withdrawing effects |

This table highlights how structural variations influence the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study reported that this compound effectively reduced bacterial load in vitro against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development.

- Antioxidant Mechanism Exploration : Another research focused on elucidating the mechanism behind its antioxidant properties. The findings revealed that it significantly decreased oxidative stress markers in human cell lines exposed to UV radiation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione?

- Methodology : The compound can be synthesized via reductive coupling of 2-methoxybenzaldehyde using magnesium (Mg) as a reducing agent. Key steps include optimizing reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield . Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity.

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via H NMR (δ ~3.8 ppm for methoxy groups) and IR (C=O stretching at ~1680 cm) .

Q. How can the crystalline structure of this compound be resolved?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential. Grow crystals via slow evaporation in dichloromethane/hexane (1:3). Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) ensures high resolution. Refinement using SHELXTL software resolves bond lengths (e.g., central C–C bond ~1.54 Å) and torsion angles (O–C–C–O ~110°) .

- Analysis : Compare observed dihedral angles (e.g., ~65° between aromatic rings) with density functional theory (DFT) calculations to validate conformational stability .

Q. What are the stability and storage protocols for this compound?

- Guidelines : Store at −20°C in airtight, light-protected vials. Prepare stock solutions in anhydrous DMSO (≤10 mM) and aliquot to avoid freeze-thaw degradation. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Methoxy groups donate electron density via resonance, activating the aromatic ring for electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh) (5 mol%) and KCO in DMF/HO (3:1) at 80°C. Track regioselectivity via F NMR if fluorinated partners are used .

- Contradictions : Conflicting reports on steric hindrance from methoxy groups may require adjusting ligand bulk (e.g., XPhos vs. SPhos) to improve coupling efficiency .

Q. What intermolecular interactions stabilize its crystal packing?

- Structural Analysis : SCXRD reveals weak C–H⋯O hydrogen bonds (2.4–2.6 Å) and π–π stacking (centroid distances ~3.6–3.7 Å) between adjacent molecules. These interactions reduce dipole-dipole repulsion of carbonyl groups and enhance thermal stability (TGA decomposition >200°C) .

- Validation : Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 30% van der Waals) .

Q. Can this compound act as a photosensitizer or UV-protective agent?

- Experimental Design : Assess UVB absorption (λ_max ~290 nm) via spectrophotometry. Test photostability under UV irradiation (10 J/cm) and measure reactive oxygen species (ROS) inhibition in human dermal fibroblasts using DCFH-DA assay. Compare with analogues lacking methoxy groups to isolate substituent effects .

- Data Interpretation : Reduced MMP-1 expression (ELISA) and collagen preservation (Masson’s trichrome staining) in murine models indicate antiphotoaging potential .

Contradictions and Troubleshooting

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

- Resolution : Dynamic rotational isomerism around the central C–C bond can cause splitting. Use variable-temperature NMR (25–60°C) to coalesce peaks or employ C DEPT-135 for unambiguous assignment .

Q. How to address low yields in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.